7-Methyltryptamine

Übersicht

Beschreibung

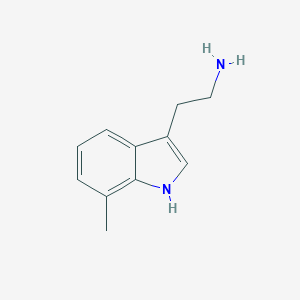

7-Methyltryptamine is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens . It has the empirical formula C11H14N2 and a molecular weight of 174.24 . It is known to produce profound changes in sensory perception, mood, and thought in humans .

Synthesis Analysis

The synthesis of tryptamine derivatives, including 7-Methyltryptamine, involves various chemical reactions. For instance, the clearance of DMT, a close analogue of 7-Methyltryptamine, was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 .Molecular Structure Analysis

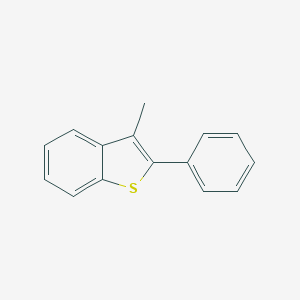

The molecular structure of 7-Methyltryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others .Chemical Reactions Analysis

Tryptamine derivatives, including 7-Methyltryptamine, can be analyzed using gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS–MS) . These methods can differentiate structural isomers of tryptamines .Wissenschaftliche Forschungsanwendungen

Neuropharmacology

7-Methyltryptamine is a compound structurally related to tryptamines, which are known for their role in neuropharmacology as serotonergic hallucinogens . Research in this field explores the potential of 7-Methyltryptamine to act on various serotonin receptors, which could lead to new treatments for neurological disorders or provide insights into the functioning of the human brain.

Psychoactive Substance Analysis

In the realm of toxicology, 7-Methyltryptamine is studied for its psychoactive properties. Scientists develop analytical methods to detect and quantify this compound and its metabolites in biological samples, which is crucial for understanding its toxicity and potential risks associated with overdose .

Medicinal Chemistry

7-Methyltryptamine serves as a scaffold for developing new pharmaceuticals. Its structure is modified to create novel compounds with potential therapeutic applications, such as antidepressants or anxiolytics. The research focuses on synthesizing derivatives with improved efficacy and safety profiles .

Biochemical Research

The biochemical pathways involving 7-Methyltryptamine are of significant interest. Studies investigate its role as an endogenous compound and its biosynthesis and metabolism within the body. This research could uncover new physiological functions or interactions with other biochemical processes .

Industrial Applications

7-Methyltryptamine is used in industrial settings as a reactant for the synthesis of complex organic compounds. Its applications include the preparation of β-carbolines and other heterocycles, which are valuable in various chemical industries for producing pharmaceuticals and fine chemicals .

Environmental Impact

While not directly related to 7-Methyltryptamine, research on tryptamines includes assessing their environmental impact. Studies consider the potential ecological effects of these compounds, their persistence in the environment, and the implications of their use and disposal .

Safety and Hazards

Zukünftige Richtungen

Research on tryptamines, including 7-Methyltryptamine, is ongoing. Future research directions include further studies to determine the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, and new administration and imaging studies . Another area of interest is the development of novel DMT infusion regimens for the treatment of major depressive disorder (MDD) .

Wirkmechanismus

Target of Action

7-Methyltryptamine, a derivative of tryptamine, is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action . The primary target of 7-Methyltryptamine is the Serotonin 2a (5-HT2a) receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways related to mood and cognition.

Mode of Action

7-Methyltryptamine acts as an agonist at the 5-HT2a receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of 5-HT2a receptors can lead to various physiological responses, including alterations in mood, perception, and cognitive processes .

Biochemical Pathways

The biochemical pathways of 7-Methyltryptamine are similar to those of other tryptamines. Tryptamines are converted to their active forms via decarboxylation, a process facilitated by the enzyme aromatic amino acid decarboxylase (AADC) . Once activated, 7-Methyltryptamine can interact with its target receptors and exert its effects.

Pharmacokinetics

It’s known that tryptamines, in general, are metabolized in the liver by various enzymes, including monoamine oxidase (mao) and cytochrome p450 (cyp) enzymes . These enzymes play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of the compound, thereby influencing its bioavailability.

Result of Action

The activation of 5-HT2a receptors by 7-Methyltryptamine can lead to a variety of effects at the molecular and cellular levels. These effects can include alterations in neuronal firing rates, changes in gene expression, and modulation of intracellular signaling pathways . The exact effects can vary depending on the specific location of the 5-HT2a receptors within the brain and the physiological context in which they are activated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Methyltryptamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with target receptors . Furthermore, individual factors such as age, health status, and genetic makeup can also influence how 7-Methyltryptamine is metabolized and how it exerts its effects.

Eigenschaften

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGBZKQTWMKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162841 | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14490-05-2 | |

| Record name | 7-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14490-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

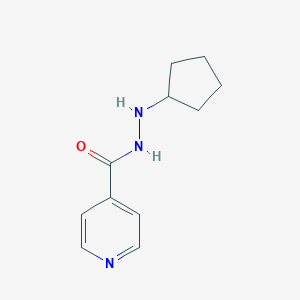

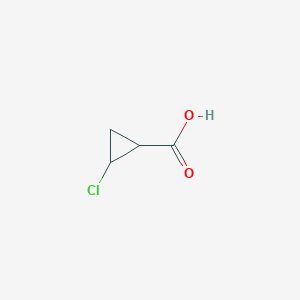

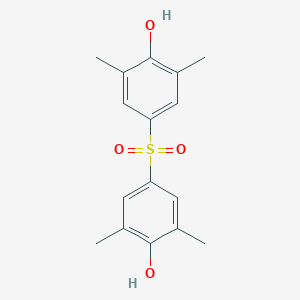

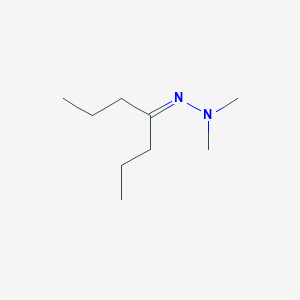

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

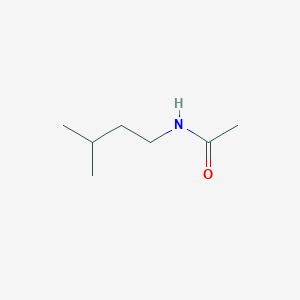

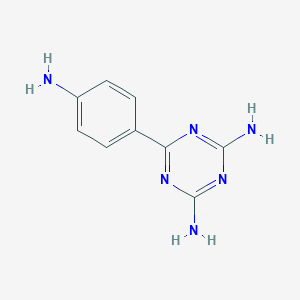

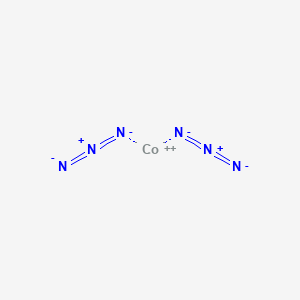

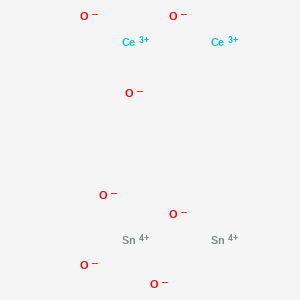

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 7-methyltryptamine?

A1: 7-Methyltryptamine acts as a competitive antagonist of serotonin. [, ] This means it binds to serotonin receptors, preventing serotonin from binding and exerting its effects.

Q2: Can you provide an example from the research of 7-methyltryptamine's antagonistic effect?

A2: In a study on frog taste receptors, 7-methyltryptamine inhibited taste afferent responses and blocked the stimulating effect of serotonin, demonstrating its antagonistic properties. []

Q3: How does 7-methyltryptamine interact with N-acetylneuraminic acid (NeuNAc)?

A3: Research suggests that 7-methyltryptamine can bind to NeuNAc residues, particularly those found on gangliosides and glycoproteins. [] This binding is reversible, saturable, and occurs in a 1:1 fashion. This interaction might be involved in the mechanism of action of 7-methyltryptamine in certain cells.

Q4: Were there any other compounds studied alongside 7-methyltryptamine in the context of embryonic development?

A4: Yes, researchers investigated the effects of various serotonergic and dopaminergic compounds on the embryonic development of the pond snail Lymnaea stagnalis. [, ] Alongside 7-methyltryptamine, they studied compounds like serotonin, D-lysergic acid diethylamide, dopamine, and others, assessing their impact on embryonic development and intracapsular locomotion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)